molecular formula C7H5ClO4 B14510390 2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone CAS No. 63647-58-5

2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone

Cat. No.: B14510390
CAS No.: 63647-58-5
M. Wt: 188.56 g/mol
InChI Key: XVNLZDRCJUNZFN-UHFFFAOYSA-N
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Description

2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone is an organic compound with the molecular formula C7H5ClO4. It belongs to the class of benzoquinones, which are known for their diverse chemical reactivity and applications in various fields. This compound is characterized by the presence of a chlorine atom, two hydroxyl groups, and a methyl group attached to the benzoquinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone typically involves the chlorination of 3,6-dihydroxy-5-methyl-1,4-benzoquinone. This reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-chlorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state quinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted benzoquinones depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. It interacts with various molecular targets, including enzymes and cellular components, through electron transfer processes. These interactions can lead to the generation of reactive oxygen species (ROS) and other reactive intermediates, which can exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and use as an oxidizing agent.

    2,5-Dihydroxy-1,4-benzoquinone: Similar structure but lacks the chlorine and methyl groups.

    2,5-Di-tert-butyl-3,6-dihydroxy-1,4-benzoquinone: Contains bulky tert-butyl groups, affecting its reactivity.

Uniqueness

2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone is unique due to the presence of the chlorine atom and methyl group, which influence its chemical reactivity and biological activity. These substituents can affect the compound’s redox potential, making it suitable for specific applications in research and industry.

Properties

CAS No.

63647-58-5

Molecular Formula

C7H5ClO4

Molecular Weight

188.56 g/mol

IUPAC Name

2-chloro-3,6-dihydroxy-5-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C7H5ClO4/c1-2-4(9)6(11)3(8)7(12)5(2)10/h9,12H,1H3

InChI Key

XVNLZDRCJUNZFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)O)Cl)O

Origin of Product

United States

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